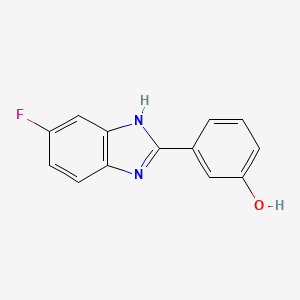

3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol

CAS No.: 150772-71-7

Cat. No.: VC3427409

Molecular Formula: C13H9FN2O

Molecular Weight: 228.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 150772-71-7 |

|---|---|

| Molecular Formula | C13H9FN2O |

| Molecular Weight | 228.22 g/mol |

| IUPAC Name | 3-(6-fluoro-1H-benzimidazol-2-yl)phenol |

| Standard InChI | InChI=1S/C13H9FN2O/c14-9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(17)6-8/h1-7,17H,(H,15,16) |

| Standard InChI Key | VKOVNYHIWBEFTN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)F |

| Canonical SMILES | C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)F |

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol consists of a benzodiazole core with a fluorine substituent at position 5, connected to a phenol group at position 3. Based on structural analysis and comparison with similar compounds, the following properties can be inferred:

| Property | Value |

|---|---|

| Molecular Formula | C13H9FN2O |

| Molecular Weight | Approximately 228.22 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Probable moderate solubility in organic solvents like DMSO and limited solubility in water |

Structural Comparison with Related Compounds

When comparing 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol to similar compounds identified in the search results, several structural relationships become apparent. The compound shares core structural elements with 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol , with the only difference being the position of the phenol group.

Additionally, it bears similarities to compounds mentioned in search result , particularly those containing the 1H-1,3-benzodiazol-2-yl scaffold, such as "N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-5-cyclopropyl-1H-pyrazole-3-carboxamide" (Compound 5) . These structural relationships suggest potentially similar chemical behaviors and biological activities, though with important distinctions arising from the specific substitution patterns.

Synthesis and Preparation Methods

| Reaction Stage | Typical Conditions | Potential Reagents |

|---|---|---|

| Benzodiazole core formation | Acidic conditions, elevated temperature | Strong acids (e.g., HCl), appropriate amines |

| Fluorination | Specific fluorinating agents | Selectfluor, DAST, or other fluorinating reagents |

| Phenol attachment | Cross-coupling conditions | Palladium or platinum catalysts |

Purification Techniques

Purification of 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol would likely employ standard techniques used for similar organic compounds, including:

-

Recrystallization from appropriate solvent systems

-

Column chromatography with carefully selected mobile phases

-

Preparative HPLC for higher purity requirements

| Hazard Type | Classification | Precautionary Statements |

|---|---|---|

| Acute toxicity (oral) | Category 4 | Harmful if swallowed |

| Acute toxicity (dermal) | Category 4 | Harmful in contact with skin |

| Acute toxicity (inhalation) | Category 4 | Harmful if inhaled |

The compound likely carries similar hazard classifications to its positional isomer, with potential risks of acute toxicity through various exposure routes. The presence of the phenol group may contribute to its toxicity profile, as phenolic compounds can exhibit varying degrees of toxicity.

Comparative Analysis with Related Compounds

Structural Analogues

To better understand the potential properties and applications of 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol, a comparison with structurally related compounds is valuable:

Each of these compounds shares the benzodiazole core but features different substituents or substitution patterns, which would result in distinct chemical and biological properties. The position of the phenol group (3 versus 4) in the positional isomers would affect their three-dimensional structure and potentially their interactions with biological targets.

Functional Group Contributions

-

The benzodiazole core provides a rigid, planar structure that can interact with biological targets through π-π stacking and hydrogen bonding

-

The fluorine substituent enhances metabolic stability and alters the electronic properties of the molecule

-

The phenol group at position 3 offers hydrogen bonding capabilities and a site for further chemical modifications

These functional group contributions distinguish 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol from its analogues and may confer unique properties that could be advantageous in specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume